2-(3-Hydroxyphenyl)acetonitrile
Overview
Description
Mechanism of Action
Mode of Action
It is known that the compound can be involved in various chemical reactions, such as the synthesis of benzofurans . The exact interaction of 2-(3-Hydroxyphenyl)acetonitrile with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
This compound may be involved in the biodegradation pathway of certain pesticides, such as esfenvalerate . It can be produced by a free radical process that generates other compounds from esfenvalerate
Result of Action
As a potential intermediate in the biodegradation of certain pesticides, it may contribute to the detoxification process . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Hydroxyphenyl)acetonitrile typically involves the reaction of hydroxybenzyl alcohols with hydrogen cyanide. For example, 3-methoxy-4-hydroxyphenylacetonitrile can be synthesized from 3-methoxy-4-hydroxybenzyl alcohol and hydrogen cyanide . This reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of hydroxyphenylacetonitriles often involves the protection of phenolic hydroxy groups by acylation, followed by the reaction with alkali metal cyanides. This method helps to avoid the formation of resinous by-products that can occur during the conversion of benzyl alcohols to benzyl halides .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: 3-hydroxyphenylethylamine.
Substitution: 3-alkoxyphenylacetonitrile or 3-acetoxyphenylacetonitrile.
Scientific Research Applications
2-(3-Hydroxyphenyl)acetonitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3-Hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Hydroxyphenylethylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
2-(3-Hydroxyphenyl)acetonitrile is unique due to its combination of a hydroxy group and a nitrile group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOUEWOHAFNQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549273 | |
Record name | (3-Hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25263-44-9 | |
Record name | (3-Hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Hydroxyphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.